1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide
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Overview
Description
1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction yields the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-{2-[(phenylsulfonyl)amino]ethyl}-1H-indole-2-carboxamide
- 1-methyl-N-{2-[(phenylthio)amino]ethyl}-1H-indole-2-carboxamide
Uniqueness
1-methyl-N-{2-[(phenylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide is unique due to its specific substitution pattern and the presence of the phenylcarbonyl group. This structural feature imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C19H19N3O2 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2-benzamidoethyl)-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-22-16-10-6-5-9-15(16)13-17(22)19(24)21-12-11-20-18(23)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
OBPONPIABCARHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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